Nateglinide-d5 Ethyl Ester Nateglinide-d5 Ethyl Ester
Brand Name: Vulcanchem
CAS No.: 1356929-50-4
VCID: VC0126410
InChI: InChI=1S/C21H31NO3/c1-4-25-21(24)19(14-16-8-6-5-7-9-16)22-20(23)18-12-10-17(11-13-18)15(2)3/h5-9,15,17-19H,4,10-14H2,1-3H3,(H,22,23)/t17?,18?,19-/m1/s1/i5D,6D,7D,8D,9D
SMILES: CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C
Molecular Formula: C21H31NO3
Molecular Weight: 350.514

Nateglinide-d5 Ethyl Ester

CAS No.: 1356929-50-4

Cat. No.: VC0126410

Molecular Formula: C21H31NO3

Molecular Weight: 350.514

* For research use only. Not for human or veterinary use.

Nateglinide-d5 Ethyl Ester - 1356929-50-4

Specification

CAS No. 1356929-50-4
Molecular Formula C21H31NO3
Molecular Weight 350.514
IUPAC Name ethyl (2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate
Standard InChI InChI=1S/C21H31NO3/c1-4-25-21(24)19(14-16-8-6-5-7-9-16)22-20(23)18-12-10-17(11-13-18)15(2)3/h5-9,15,17-19H,4,10-14H2,1-3H3,(H,22,23)/t17?,18?,19-/m1/s1/i5D,6D,7D,8D,9D
Standard InChI Key AVOHCDLQBWDQOF-MRVSTDCPSA-N
SMILES CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C

Introduction

Chemical Identity and Structural Characteristics

Nateglinide-d5 Ethyl Ester is a deuterium-labeled derivative of nateglinide with an ethyl ester modification. This section details its fundamental chemical properties and structural features.

Chemical Identification

Nateglinide-d5 Ethyl Ester possesses specific chemical identifiers that distinguish it from related compounds. The table below summarizes its key chemical identification parameters:

ParameterValue
Common NameNateglinide-d5 Ethyl Ester
Systematic NameN-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-(phenyl-d5)alanine Ethyl Ester
CAS Number1356929-50-4
Molecular FormulaC₂₁H₂₆D₅NO₃
Molecular Weight350.51 g/mol
Purity (Typical)>95%

The compound bears the CAS number 1356929-50-4, which distinguishes it from the parent compound nateglinide and from Nateglinide-d5 (CAS: 1227666-13-8) .

Structural Features

Nateglinide-d5 Ethyl Ester contains several distinctive structural elements:

  • A deuterated phenyl ring (containing five deuterium atoms rather than hydrogen)

  • An ethyl ester modification of the carboxylic acid group present in nateglinide

  • The core D-phenylalanine derivative structure of nateglinide

  • The trans-4-(1-methylethyl)cyclohexyl carbonyl group that defines the nateglinide scaffold

The deuterium labeling specifically occurs on the phenyl ring, replacing all five aromatic hydrogen atoms with deuterium, which creates a mass shift of approximately 5 atomic mass units compared to the non-deuterated ethyl ester .

Relationship to Parent Compound

Understanding Nateglinide-d5 Ethyl Ester requires examination of its relationship to the parent compound nateglinide and the intermediate Nateglinide-d5.

Nateglinide Properties and Function

Nateglinide serves as the parent compound from which Nateglinide-d5 Ethyl Ester derives. Nateglinide is a D-phenylalanine derivative that functions as an orally active and short-acting insulinotropic agent. It also acts as a dipeptidyl peptidase IV (DPP IV) inhibitor . The compound's primary mechanism of action involves inhibiting ATP-sensitive K⁺ channels in pancreatic β-cells, which stimulates insulin secretion .

Clinical studies have demonstrated nateglinide's effectiveness in treating type 2 diabetes mellitus. In a randomized, double-blind, three-period crossover study comparing nateglinide with glibenclamide and placebo, nateglinide demonstrated distinctive pharmacodynamic properties. While mean peak serum insulin levels were lower with nateglinide (115 mU/l) compared to glibenclamide (145 mU/l), the peak insulin levels were reached earlier with nateglinide (mean time to peak 1.7h vs 2.1h for glibenclamide) . Despite lower insulin exposure, nateglinide achieved lower mean peak plasma glucose concentrations (11.4 mmol/l from baseline 8.3 mmol/l) compared to glibenclamide (13.2 mmol/l from baseline 8.5 mmol/l) .

Nateglinide-d5 as an Intermediate

Nateglinide-d5 represents an intermediate between nateglinide and Nateglinide-d5 Ethyl Ester. It features deuterium labeling on the phenyl ring but retains the carboxylic acid group of nateglinide rather than having the ethyl ester modification. The molecular formula of Nateglinide-d5 is C₁₉H₂₂D₅NO₃ with a molecular weight of 322.453 g/mol .

The deuteration process creates a stable isotopic variant that maintains similar physiochemical properties to nateglinide while providing distinct mass spectrometric characteristics that facilitate analytical detection and quantification .

Modifications and Their Significance

The two primary modifications that define Nateglinide-d5 Ethyl Ester—deuteration and esterification—provide distinct advantages for research applications.

Deuterium Labeling

The incorporation of five deuterium atoms on the phenyl ring of Nateglinide-d5 Ethyl Ester imparts several important characteristics:

  • Mass spectrometric distinction: The mass shift of approximately +5 amu allows clear differentiation from non-deuterated analogs in mass spectrometry-based analyses.

  • Metabolic stability: Deuterium bonds are stronger than hydrogen bonds, potentially offering slightly different metabolic stability profiles compared to the non-deuterated compound.

  • Internal standard capabilities: The deuterated compound can serve as an ideal internal standard for quantitative analysis of nateglinide and its derivatives due to nearly identical chemical behavior with a distinguishable mass .

Ethyl Esterification

The ethyl ester modification of the carboxylic acid group presents several potentially advantageous properties:

  • Enhanced lipophilicity: The esterification typically increases the compound's lipophilicity, potentially affecting its absorption and distribution characteristics.

  • Prodrug potential: Ethyl esters can function as prodrugs, releasing the active carboxylic acid form through esterase activity after administration.

  • Stability modifications: The ester form may offer different stability profiles under various storage and analytical conditions.

The combined modifications create a compound that maintains the structural framework of nateglinide while providing unique analytical and potentially pharmacokinetic advantages .

Research Applications

Nateglinide-d5 Ethyl Ester has several potential applications in pharmaceutical research and development.

Analytical Applications

The deuterated nature of Nateglinide-d5 Ethyl Ester makes it particularly valuable for analytical applications:

  • Internal standard: The compound can serve as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods developed for the quantification of nateglinide in biological matrices.

  • Metabolic studies: The distinct mass spectral profile enables tracing of metabolic pathways specifically related to the ethyl ester moiety versus the parent compound structure.

  • Bioequivalence studies: As an internal standard, it can improve the precision and accuracy of bioanalytical methods used in bioequivalence studies of nateglinide formulations .

Pharmacokinetic Investigations

The ethyl ester modification potentially alters the pharmacokinetic profile compared to nateglinide:

  • Absorption studies: Researchers can investigate how the increased lipophilicity affects gastrointestinal absorption.

  • Distribution analysis: The modified compound may exhibit different tissue distribution patterns that could be studied using the deuterium label for clear identification.

  • Metabolism research: The deuterium labeling enables precise tracking of metabolic transformations, particularly those involving the phenyl ring .

Synthetic Considerations

The synthesis of Nateglinide-d5 Ethyl Ester typically involves a multi-step process that incorporates both the deuterium labeling and esterification.

Deuteration Process

Deuteration of the phenyl ring typically requires specialized synthetic approaches:

  • Catalytic exchange reactions using deuterium gas or deuterium oxide with appropriate catalysts.

  • De novo synthesis using deuterated starting materials, particularly deuterated phenylalanine derivatives.

  • Palladium-catalyzed hydrogen-deuterium exchange reactions targeting aromatic positions .

Esterification Methods

The esterification of the carboxylic acid group to form the ethyl ester can be achieved through several standard methods:

  • Fischer esterification using ethanol and an acid catalyst.

  • Reaction with ethanol in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Conversion to an acid chloride intermediate followed by reaction with ethanol .

The combined process requires careful control of reaction conditions to maintain the stereochemical integrity of the D-phenylalanine component while achieving high deuterium incorporation and esterification yield.

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